Methyl 5-chloro-6-fluoropicolinate
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Overview
Description
Methyl 5-chloro-6-fluoropicolinate is a chemical compound with the molecular formula C7H5ClFNO2. It is a derivative of picolinic acid, characterized by the presence of chlorine and fluorine atoms on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-6-fluoropicolinate typically involves the esterification of 5-chloro-6-fluoropicolinic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to achieve the desired esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-6-fluoropicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding picolinic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiols in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted picolinates.
Oxidation: Formation of picolinic acid derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Methyl 5-chloro-6-fluoropicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-6-fluoropicolinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-5-fluoropicolinate
- Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate
- 6-Chloro-5-fluoronicotinonitrile
Uniqueness
Methyl 5-chloro-6-fluoropicolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its reactivity and applications differ from other similar compounds, making it valuable in specific research and industrial contexts .
Properties
Molecular Formula |
C7H5ClFNO2 |
---|---|
Molecular Weight |
189.57 g/mol |
IUPAC Name |
methyl 5-chloro-6-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3 |
InChI Key |
BDJIOTUJADHXBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Cl)F |
Origin of Product |
United States |
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